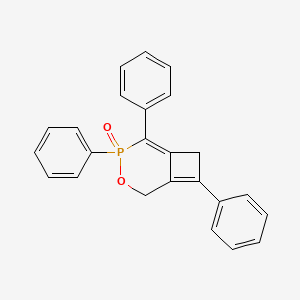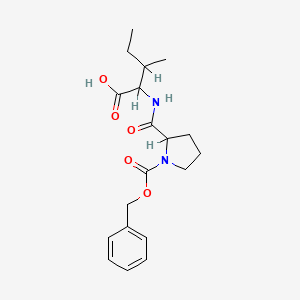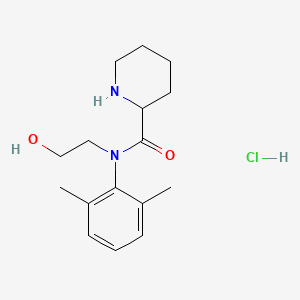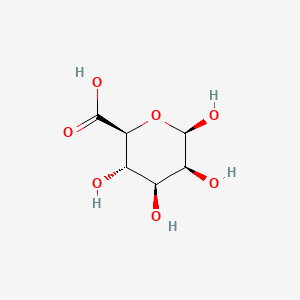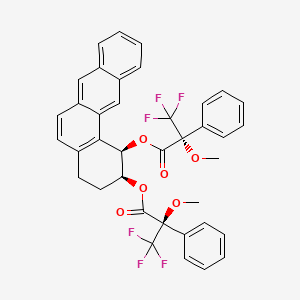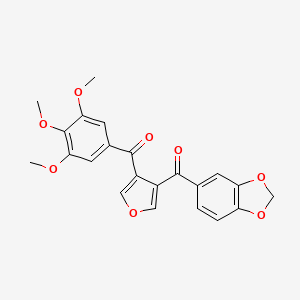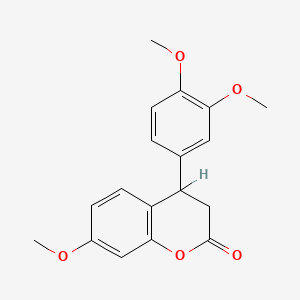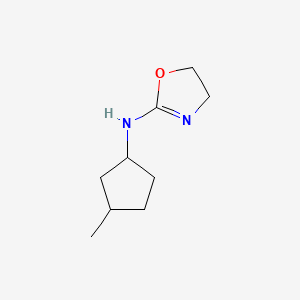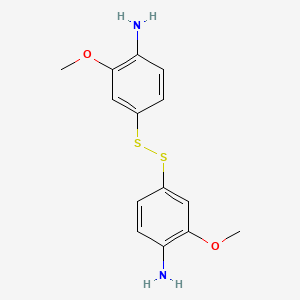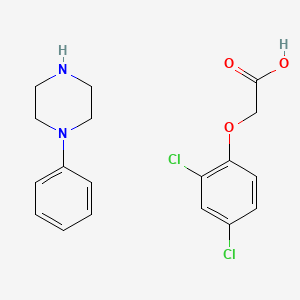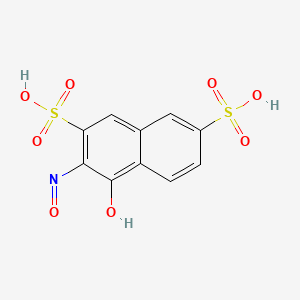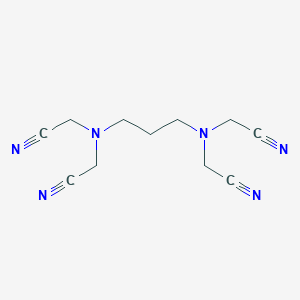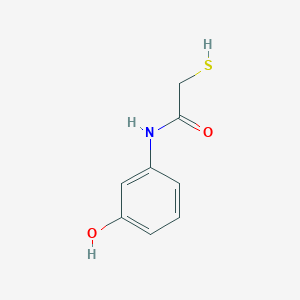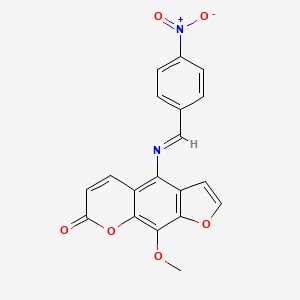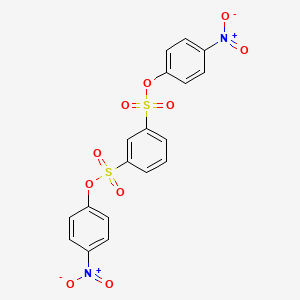
Bis(4-nitrophenyl) benzene-1,3-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-nitrophenyl) benzene-1,3-disulfonate is a chemical compound characterized by the presence of two nitrophenyl groups attached to a benzene ring, which is further substituted with two sulfonate groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) benzene-1,3-disulfonate typically involves the reaction of 4-nitrophenol with benzene-1,3-disulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester linkage. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-nitrophenyl) benzene-1,3-disulfonate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols and sulfonic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride
Nucleophiles: Amines, thiols, alcohols
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Reduction Products: 4-aminophenyl benzene-1,3-disulfonate
Substitution Products: Various substituted phenyl benzene-1,3-disulfonates
Hydrolysis Products: 4-nitrophenol and benzene-1,3-disulfonic acid
Wissenschaftliche Forschungsanwendungen
Bis(4-nitrophenyl) benzene-1,3-disulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of bis(4-nitrophenyl) benzene-1,3-disulfonate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its incorporation into aqueous systems. The overall effect is determined by the specific molecular pathways and targets involved in the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene-1,3-disulfonic acid disodium salt
- 4-nitrophenyl benzene-1,3-disulfonate
- Bis(4-aminophenyl) benzene-1,3-disulfonate
Uniqueness
Bis(4-nitrophenyl) benzene-1,3-disulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly useful in applications requiring both hydrophilic and reactive functionalities.
Eigenschaften
CAS-Nummer |
13653-19-5 |
|---|---|
Molekularformel |
C18H12N2O10S2 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
bis(4-nitrophenyl) benzene-1,3-disulfonate |
InChI |
InChI=1S/C18H12N2O10S2/c21-19(22)13-4-8-15(9-5-13)29-31(25,26)17-2-1-3-18(12-17)32(27,28)30-16-10-6-14(7-11-16)20(23)24/h1-12H |
InChI-Schlüssel |
NVCBOTPTTJQCMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


